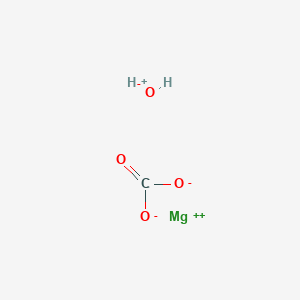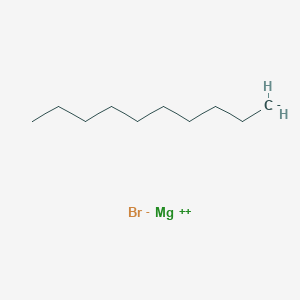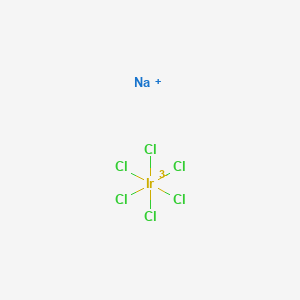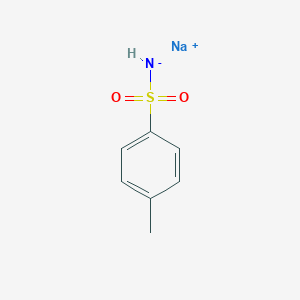
Magnesium hydroxycarbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium hydroxycarbonate (MHC) is a mineral compound that has gained significant attention in the scientific community due to its unique properties and potential applications. MHC is a naturally occurring mineral that is found in various geological formations, including caves, karst systems, and groundwater. In recent years, MHC has been studied extensively for its potential use in various fields, including environmental remediation, pharmaceuticals, and material science.
Wirkmechanismus
The mechanism of action of Magnesium hydroxycarbonate is not well understood, but it is believed to involve the formation of complexes with heavy metals and other pollutants, resulting in their removal from contaminated water sources. In pharmaceuticals, Magnesium hydroxycarbonate is believed to neutralize stomach acid, resulting in the relief of acid-related symptoms.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of Magnesium hydroxycarbonate are not well understood, but it is believed to be relatively safe and non-toxic. However, further studies are needed to fully understand the potential health effects of Magnesium hydroxycarbonate.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Magnesium hydroxycarbonate in lab experiments include its low cost, availability, and ease of synthesis. However, the limitations of using Magnesium hydroxycarbonate in lab experiments include its low stability and potential variability in composition.
Zukünftige Richtungen
There are many potential future directions for the study of Magnesium hydroxycarbonate, including:
1. Further studies on the mechanism of action of Magnesium hydroxycarbonate in environmental remediation and pharmaceuticals.
2. Development of new synthesis methods for Magnesium hydroxycarbonate with improved stability and purity.
3. Investigation of the potential health effects of Magnesium hydroxycarbonate in humans and animals.
4. Development of new applications for Magnesium hydroxycarbonate in material science, including its use as a flame retardant and as a filler in polymer composites.
5. Investigation of the potential use of Magnesium hydroxycarbonate in other fields, including agriculture and biotechnology.
Conclusion:
In conclusion, Magnesium hydroxycarbonate is a mineral compound that has gained significant attention in the scientific community due to its unique properties and potential applications. Magnesium hydroxycarbonate has been studied extensively for its potential use in various fields, including environmental remediation, pharmaceuticals, and material science. Further studies are needed to fully understand the potential health effects of Magnesium hydroxycarbonate and to develop new applications for this promising compound.
Synthesemethoden
Magnesium hydroxycarbonate can be synthesized through various methods, including chemical precipitation, hydrothermal synthesis, and biomineralization. Chemical precipitation involves mixing magnesium and carbonate ions in a solution under controlled conditions, resulting in the formation of Magnesium hydroxycarbonate. Hydrothermal synthesis involves heating the reactants under high pressure, resulting in the formation of Magnesium hydroxycarbonate. Biomineralization involves the use of microorganisms to synthesize Magnesium hydroxycarbonate, which has gained significant attention due to its potential use in environmental remediation.
Wissenschaftliche Forschungsanwendungen
Magnesium hydroxycarbonate has been studied extensively for its potential use in various fields, including environmental remediation, pharmaceuticals, and material science. In environmental remediation, Magnesium hydroxycarbonate has been shown to be effective in removing heavy metals and other pollutants from contaminated water sources. In pharmaceuticals, Magnesium hydroxycarbonate has been studied for its potential use as an antacid and as a drug delivery system. In material science, Magnesium hydroxycarbonate has been studied for its potential use as a flame retardant and as a filler in polymer composites.
Eigenschaften
CAS-Nummer |
16509-24-3 |
|---|---|
Produktname |
Magnesium hydroxycarbonate |
Molekularformel |
CH2MgO4 |
Molekulargewicht |
102.33 g/mol |
IUPAC-Name |
magnesium;hydron;carbonate;hydroxide |
InChI |
InChI=1S/CH2O3.Mg.H2O/c2-1(3)4;;/h(H2,2,3,4);;1H2/q;+2;/p-2 |
InChI-Schlüssel |
OUHCLAKJJGMPSW-UHFFFAOYSA-L |
SMILES |
[H+].C(=O)([O-])[O-].[OH-].[Mg+2] |
Kanonische SMILES |
[H+].C(=O)([O-])[O-].[OH-].[Mg+2] |
Andere CAS-Nummern |
23389-33-5 |
Synonyme |
anhydrous magnesium carbonate C.I. 77713 carbonic acid, magnesium salt (1:1), hydrate CI 77713 E-504 magnesite magnesite (Mg(CO3)) magnesium carbonate magnesium carbonate (1:1) hydrate magnesium carbonate anhydrous MgCO3.3H2O nesquehonite |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[2-(4-Methylphenyl)sulfonylethyl]pyrrolidine](/img/structure/B95949.png)









